molecular formula C16H20Cl2N2O2S B8377700 Encenicline hydrochloride monohydrate CAS No. 1350343-61-1

Encenicline hydrochloride monohydrate

Cat. No.: B8377700
CAS No.: 1350343-61-1
M. Wt: 375.3 g/mol
InChI Key: OYFJBYJMAHEUQV-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of Encenicline Hydrochloride Monohydrate Binding to α7-nAChRs

This compound (C₁₆H₁₇ClN₂OS·HCl·H₂O, molecular weight 375.31 g/mol) binds to the α7-nAChR, a homopentameric ligand-gated ion channel critical for cognitive function. Cryo-EM studies reveal that the α7 receptor features an extracellular domain (ECD) with a conserved aromatic pocket for agonist binding, a transmembrane domain (TMD) forming the ion channel, and a C-terminal "latch" essential for gating. Encenicline’s benzothiophene-carboxamide scaffold engages the ECD via hydrogen bonding with Gln57 and π-π interactions with Trp149, stabilizing the active conformation. The chlorine substituent at position 4 enhances affinity by occupying a hydrophobic subpocket near Leu119.

The monohydrate formulation improves solubility, with pharmacokinetic studies showing dose-proportional AUC values (45.6–8,890 ng·h/mL) and a prolonged half-life (52.6–63 hours). This structural optimization ensures sustained receptor engagement, critical for modulating synaptic plasticity.

Allosteric Modulation Pathways in Cholinergic Neurotransmission

As a partial agonist (EC₅₀ = 110 nM), encenicline enhances cholinergic signaling by stabilizing α7-nAChRs in a high-affinity state. Unlike full agonists, it preferentially activates receptors in the presence of endogenous acetylcholine, amplifying synaptic currents without inducing rapid desensitization. This allosteric potentiation is mediated through interactions with the β8-β9 loop in the ECD, which couples ligand binding to channel opening.

Preclinical models demonstrate that encenicline (0.1–2 mg/kg) improves hippocampal theta rhythm coherence and enhances NMDA receptor-mediated currents, suggesting synergistic effects with glutamatergic transmission. However, its partial efficacy may limit therapeutic outcomes, as seen in phase III trials where 1–2 mg/day doses showed only marginal cognitive improvements over placebo.

Concentration-Dependent Effects on Receptor Desensitization Kinetics

Encenicline’s partial agonism confers concentration-dependent effects on desensitization. At low concentrations (≤1 μM), it prolongs channel open time (mean burst duration = 2.1 ms) by reducing entry into the desensitized state. Higher concentrations (≥3 μM) accelerate desensitization (τ = 12 ms), likely due to increased occupancy of the agonist-binding site, which destabilizes the open conformation.

Table 1: Pharmacokinetic Parameters of this compound

Dose (mg) AUC (ng·h/mL) Half-Life (h) Cₘₐₓ (ng/mL)
1 45.6 52.6 0.9
7 358 60.3 6.2
60 2,800 63.0 48.1
180 8,890 60.6 142.0

Clinical trials revealed that doses >2 mg/day correlate with gastrointestinal adverse events (e.g., constipation in 23% of patients), potentially linked to off-target effects on enteric α7-nAChRs. Post-hoc analyses suggest that younger populations may tolerate higher doses better, as evidenced by a schizophrenia trial (average age 35–40) with no severe GI complaints.

Properties

CAS No.

1350343-61-1

Molecular Formula

C16H20Cl2N2O2S

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrate;hydrochloride

InChI

InChI=1S/C16H17ClN2OS.ClH.H2O/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H;1H2/t13-;;/m0../s1

InChI Key

OYFJBYJMAHEUQV-GXKRWWSZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.O.Cl

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.O.Cl

Origin of Product

United States

Scientific Research Applications

Cognitive Impairment in Schizophrenia

Encenicline has been primarily investigated for its effects on cognitive deficits in patients with schizophrenia. Two large Phase III trials (EVP-6124-015/016) assessed its efficacy in improving cognitive performance using the MATRICS Consensus Cognitive Battery (MCCB) and the Schizophrenia Cognition Rating Scale (SCoRS). Although initial Phase II studies indicated promising results, the Phase III trials found limited statistically significant benefits compared to placebo .

Key Findings:

  • Improvement Metrics: While encenicline showed trends towards improvement in cognitive scores, no significant differences were established between treatment and placebo groups at week 26.
  • Safety Profile: The compound was generally well tolerated, with mild adverse effects such as constipation reported in about 50% of participants .

Alzheimer’s Disease

Encenicline has also been explored for its potential to enhance cognitive function in Alzheimer’s disease patients. A Phase IIb trial indicated that doses of 2 mg once daily significantly improved cognition and clinical function among individuals with mild-to-moderate Alzheimer’s disease .

Clinical Trial Insights:

  • Cognitive Assessments: Improvements were noted in attention and executive function, although results varied based on patient adherence and demographic factors.
  • Future Directions: Ongoing analyses are expected to provide deeper insights into the efficacy of encenicline across different populations and treatment conditions .

Case Study 1: Animal Models

In rodent studies, encenicline has been shown to reverse scopolamine-induced memory deficits effectively. This model is widely used to simulate cholinergic deficits associated with aging and Alzheimer’s disease. Improvements in spatial learning tasks such as the Morris water maze have been documented, indicating the compound's potential for enhancing memory performance under impaired conditions .

Case Study 2: Human Trials

In a double-blind, placebo-controlled study involving patients with schizophrenia, encenicline was administered at doses of 0.27 mg or 0.9 mg once daily for 12 weeks. The primary endpoint was assessed using the Overall Cognition Index from a computerized battery. While some cognitive improvements were noted, they did not reach statistical significance when compared to placebo groups .

Comparison with Similar Compounds

Key Observations:

  • Encenicline ’s benzo[b]thiophene core and quinuclidine moiety differentiate it from simpler benzamide derivatives (Compounds 6 and 7), which exhibit lower synthetic yields (27–28%) and lack defined therapeutic targets .
  • L-Cysteine hydrochloride monohydrate shares the "hydrochloride monohydrate" nomenclature but is structurally unrelated, serving as a flavoring agent in animal feed rather than a pharmaceutical .
  • Nilotinib hydrochloride monohydrate, a tyrosine kinase inhibitor, highlights the diversity of monohydrate applications, with its complex structure optimized for anticancer activity .

Polymorphic and Stability Comparisons

Table 2: Polymorphic Behavior and Stability

Compound Name Polymorphs Stability Notes Dehydration Behavior
Encenicline hydrochloride monohydrate 4 monohydrates (I, II, III, X) High stability; retains structure post-dehydration Forms isostructural desolvates
L-Cysteine hydrochloride monohydrate Not reported Stable under feed processing conditions No incompatibilities reported
Nilotinib hydrochloride monohydrate Multiple (e.g., Form B) Superior crystallinity and physical stability Not described

Key Observations:

  • Encenicline’s water-dependent crystallization is critical for maintaining structural integrity, a feature absent in non-pharmaceutical monohydrates like L-cysteine .
  • Nilotinib’s polymorphs are engineered for drug formulation, emphasizing physicochemical stability, whereas Encenicline’s polymorphs are studied for their dehydration mechanisms .

Therapeutic and Regulatory Comparisons

Table 3: Therapeutic Mechanisms and Regulatory Status

Compound Name Mechanism of Action Regulatory Status
This compound α7 nAChR partial agonist Investigational (neurological trials)
Sibutramine hydrochloride monohydrate Serotonin/norepinephrine reuptake inhibitor Withdrawn (cardiovascular risks)
EXP 561 (4-phenyl-bicyclo-octan-1-amine HCl) Proposed antidepressant Failed preclinical-clinical correlation
9-Aminoacridine monohydrochloride monohydrate BChE inhibitor Research-stage enzyme inhibitor

Key Observations:

  • Encenicline’s receptor-specific agonism contrasts with Sibutramine’s neurotransmitter reuptake inhibition and EXP 561’s unvalidated antidepressant mechanism .
  • Regulatory outcomes vary: Sibutramine was withdrawn due to safety issues, while Encenicline remains in clinical evaluation .

Preparation Methods

Traditional Synthetic Pathways for Encenicline Hydrochloride

The foundational synthesis of encenicline hydrochloride involves a two-step process: (1) formation of the carboxamide bond between 7-chlorobenzo[b]thiophene-2-carboxylic acid and (R)-quinuclidin-3-amine, and (2) subsequent hydrochloride salt formation. Early methods, as disclosed in patent literature, utilized carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane or tetrahydrofuran . For instance, a 2015 patent describes reacting 7-chlorobenzo[b]thiophene-2-carboxylic acid chloride with (R)-quinuclidin-3-amine dihydrochloride in the presence of diisopropylethylamine (DIPEA), yielding the free base, which is then treated with hydrochloric acid to form the hydrochloride salt . However, these routes suffered from moderate yields (24–35%) and required chromatographic purification, complicating scale-up .

Novel One-Pot Synthesis Using Imidazole-Mediated Activation

A breakthrough in encenicline hydrochloride monohydrate synthesis was achieved through an imidazole-mediated one-pot procedure, which bypasses isolation of the free base. As detailed in a 2019 study, 7-chlorobenzo[b]thiophene-2-carboxylic acid chloride is treated with (R)-quinuclidin-3-amine dihydrochloride and four equivalents of imidazole in acetonitrile . Imidazole acts as both a base and an acyl-transfer catalyst, forming an acylimidazole intermediate that reacts efficiently with the amine. Subsequent addition of stoichiometric water induces crystallization of the monohydrate directly from the reaction mixture, achieving yields of 75–78% with high polymorphic purity (Form I) . This method eliminates the need for intermediate isolation and reduces solvent waste, representing a significant advancement over traditional approaches.

Table 1: Comparison of Synthetic Methods

MethodReagents/SolventsYield (%)Key Advantages
Traditional Coupling EDCI, DIPEA, CH₂Cl₂24–35Simple reagents
One-Pot Imidazole Imidazole, MeCN, H₂O75–78High yield, no chromatography

Crystallization and Polymorphic Control

The monohydrate form of encenicline hydrochloride is critical for ensuring pharmaceutical stability and bioavailability. Crystallization is typically induced by antisolvent addition (e.g., water or ether) to a solution of the hydrochloride salt in acetone or acetonitrile . X-ray diffraction studies reveal that the monohydrate (Form I) features a layered structure stabilized by N–H···Cl⁻ and O–H···Cl⁻ hydrogen bonds, with the water molecule occupying a specific channel within the crystal lattice . Alternative solvents, such as isopropanol or tert-butanol, produce solvated forms (e.g., Enc-HCl·i-PrOH), but these are hygroscopic and unsuitable for long-term storage .

Table 2: Crystallization Conditions and Outcomes

Solvent SystemAdditiveResulting FormStability
Acetonitrile/Water NoneMonohydrate IStable, non-hygroscopic
Acetone/Water HCl gasAmorphousRequires further processing
i-PrOH NoneSolvateHygroscopic

Process Optimization and Yield Enhancement

Key factors influencing yield and purity include:

  • Stoichiometry of Imidazole: Using four equivalents of imidazole ensures complete consumption of the acid chloride and minimizes side reactions .

  • Water Content: Precise addition of one equivalent of water is crucial to initiate crystallization without inducing premature precipitation .

  • Reaction Temperature: Room-temperature reactions (20–25°C) prevent degradation of the thermally labile quinuclidine amine .

Scale-up studies demonstrated consistent yields (>75%) in batches up to 100 g, with impurity profiles meeting International Council for Harmonisation (ICH) guidelines .

Analytical Characterization of the Monohydrate Form

Rigorous analytical methods confirm the identity and purity of this compound:

  • ¹H NMR Spectroscopy: Characteristic signals include δ 1.75–3.77 ppm (quinuclidine protons) and δ 7.46–8.84 ppm (aromatic protons) .

  • X-Ray Diffraction (XRD): The monohydrate exhibits distinct peaks at 2θ = 8.5°, 12.7°, and 17.3°, corresponding to d-spacings of 10.4 Å, 6.9 Å, and 5.1 Å, respectively .

  • Thermogravimetric Analysis (TGA): A 3.5% weight loss at 100–120°C confirms the presence of one water molecule .

Table 3: Key Analytical Data

TechniqueKey FindingsReference
¹H NMRQuinuclidine H at δ 3.17–3.77 ppm
XRDPeaks at 8.5°, 12.7°, 17.3°
TGA3.5% weight loss at 100–120°C

Q & A

Q. What are the primary techniques for structural identification and characterization of encenicline hydrochloride monohydrate?

this compound (Enc-HCl) is characterized using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) to resolve crystal structures. Thermal behavior is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify dehydration events and phase transitions. Hydration states are confirmed using TGA mass loss profiles correlated with stoichiometric calculations .

Q. How is the purity of this compound validated in synthetic batches?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, calibrated against USP reference standards. Quantitative analysis of monohydrate content is performed via Karl Fischer titration to ensure compliance with pharmacopeial limits (e.g., 98.5–101.5% purity on a dried basis) .

Q. What experimental protocols are recommended for synthesizing this compound?

Synthesis involves crystallization screening using solvents like water, ethanol, or acetone under controlled temperature gradients. Hydrate formation is monitored via in situ Raman spectroscopy to track solvent-mediated phase transitions. Post-synthesis, crystals are dried under vacuum (25°C, 48 hours) to stabilize the monohydrate form .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorph stability data for encenicline hydrochloride?

Conflicting stability data between polymorphs (e.g., Forms I, II, and X) are resolved using slurry-bridging experiments in solvents like methanol or acetonitrile. Thermodynamic stability is further validated via lattice energy calculations (density functional theory) combined with DSC data to map enantiotropic or monotropic relationships. For metastable forms, accelerated aging studies under humidity (40–75% RH) assess phase conversion kinetics .

Q. What methodologies optimize receptor-binding assays for α7 nicotinic acetylcholine receptor (nAChR) studies involving encenicline?

Use radioligand displacement assays (e.g., [³H]-MLA binding) with human α7 nAChR-expressing cell lines. Dose-response curves (0.1–100 µM) are analyzed using nonlinear regression (Hill equation) to calculate EC₅₀ values. Control experiments with selective antagonists (e.g., methyllycaconitine) confirm receptor specificity. Data normalization to partial agonist efficacy (e.g., acetylcholine) ensures comparability across studies .

Q. How do dehydration conditions influence the stability and bioactivity of this compound?

Dehydration is studied using variable-temperature PXRD and dynamic vapor sorption (DVS) . Heating rates >5°C/min (DSC) may induce amorphous phase formation, reducing bioavailability. Bioactivity post-dehydration is tested via in vitro assays to correlate crystallinity loss with reduced receptor affinity. Stabilization strategies include excipient screening (e.g., polyvinylpyrrolidone) to inhibit hydrate-anhydrate transitions .

Q. What statistical approaches are used to analyze discrepancies in pharmacokinetic data across polymorphic forms?

Apply multivariate analysis (e.g., PCA) to solubility, dissolution rate, and permeability datasets. In vivo bioavailability studies in rodent models are compared using ANOVA with post hoc Tukey tests. Bioequivalence thresholds (90% CI) assess clinical relevance of polymorph-driven variability .

Methodological Guidance

Q. How to design a crystal form screening strategy for encenicline hydrochloride?

Screen 50–100 solvent systems (polar, nonpolar, and mixed) using high-throughput crystallization robots. Characterize outcomes via PXRD and DSC. Prioritize forms with >1°C melting point differences for stability studies. Include solvent-free methods (e.g., melt crystallization) to identify novel polymorphs .

Q. What controls are critical for ensuring reproducibility in α7 nAChR functional assays?

Include (1) reference agonists/antagonists (e.g., PNU-120596 for positive allosteric modulation), (2) buffer controls (e.g., HEPES with Ca²⁺), and (3) cell viability assays (MTT) to exclude cytotoxicity. Inter-assay variability is minimized by normalizing to internal standards (e.g., 100% response to acetylcholine) .

Q. How to validate computational models predicting encenicline polymorph stability?

Validate molecular dynamics simulations against experimental solubility and dissolution data. Use pairwise energy comparisons (lattice energy vs. hydration free energy) to rank polymorph stability. Experimental validation involves competitive slurry experiments and variable-temperature XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.